Aibellin

Rumen fermentation modification Propionate enhancement Methane mitigation

Aibellin (C94H147N21O27, MW 2002.31 Da) is a 20-residue peptaibol antibiotic isolated from the fermentation broth of the fungus Verticimonosporium ellipticum D1528. It belongs to the peptaibol class, characterized by a high proportion of α-aminoisobutyric acid (Aib) residues, an acetylated N‑terminus, and a C‑terminal amino alcohol.

Molecular Formula C94H147N21O27
Molecular Weight 2003.33
CAS No. 151036-29-2
Cat. No. B586312
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAibellin
CAS151036-29-2
Synonymsaibellin
Molecular FormulaC94H147N21O27
Molecular Weight2003.33
Structural Identifiers
SMILESCC(C)C(C(=NC(C)(C)C(=NC(C)(C)C(=NC(CCC(=O)O)C(=NC(CCC(=O)O)C(=NC(CC1=CC=CC=C1)CNCCO)O)O)O)O)O)N=C(C2CCCN2C(=O)C(C)(C)N=C(C(C)(C)N=C(CN=C(C(C)(C)N=C(C(CC3=CC=CC=C3)N=C(C(C)(C)N=C(C(CCC(=O)O)N=C(C(C)N=C(C(C)(C)N=C(C(C)N=C(C(C)(C)N=C(C(C)N=C(C(C)(C)N=C(C)O)O)O)O)O)O)O)O)O)O)O)O)O)O
InChIInChI=1S/C94H147N21O27/c1-50(2)67(76(133)112-93(21,22)84(141)113-91(17,18)82(139)103-59(38-41-65(121)122)72(129)102-58(37-40-64(119)120)71(128)100-57(48-95-43-45-116)46-55-32-27-25-28-33-55)105-75(132)62-36-31-44-115(62)85(142)94(23,24)114-83(140)92(19,20)107-63(118)49-96-77(134)86(7,8)111-74(131)61(47-56-34-29-26-30-35-56)104-81(138)90(15,16)110-73(130)60(39-42-66(123)124)101-68(125)51(3)97-79(136)88(11,12)108-70(127)53(5)99-80(137)89(13,14)109-69(126)52(4)98-78(135)87(9,10)106-54(6)117/h25-30,32-35,50-53,57-62,67,95,116H,31,36-49H2,1-24H3,(H,96,134)(H,97,136)(H,98,135)(H,99,137)(H,100,128)(H,101,125)(H,102,129)(H,103,139)(H,104,138)(H,105,132)(H,106,117)(H,107,118)(H,108,127)(H,109,126)(H,110,130)(H,111,131)(H,112,133)(H,113,141)(H,114,140)(H,119,120)(H,121,122)(H,123,124)/t51-,52-,53-,57-,58-,59-,60-,61-,62-,67-/m0/s1
InChIKeyLPLUASOETQZGDI-OHGRIBQFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Aibellin (CAS 151036-29-2) – Peptaibol Antibiotic for Rumen Fermentation Research, Evaluation & Procurement


Aibellin (C94H147N21O27, MW 2002.31 Da) is a 20-residue peptaibol antibiotic isolated from the fermentation broth of the fungus Verticimonosporium ellipticum D1528 [1]. It belongs to the peptaibol class, characterized by a high proportion of α-aminoisobutyric acid (Aib) residues, an acetylated N‑terminus, and a C‑terminal amino alcohol [2]. The primary application of aibellin is as a selective modifier of rumen fermentation: it enhances propionate production while suppressing methanogenesis [3]. Its unique structural features – a novel C‑terminal amino alcohol and two acidic amino acids in the C‑terminal region – distinguish it from closely related peptaibols such as alamethicin [2].

Why Generic Substitution Is Not Advisable – Aibellin’s Unique Safety Window in Rumen Fermentation Modification


Aibellin cannot be interchangeably substituted with other rumen fermentation modifiers such as monensin, gramicidin D, or the structurally related peptaibol alamethicin. Although these agents also increase propionate production and suppress methane, they simultaneously depress total volatile fatty acid (VFA) concentrations, protozoal survival, and cellulose digestion at their effective biological concentrations [1]. In direct head‑to‑head comparisons, aibellin achieved comparable metabolic shifts without causing these undesirable side effects, defining a therapeutically exploitable selectivity window that is not replicated by any of the comparator compounds [2]. This functional differentiation is critical for procurement decisions in ruminant nutrition research and potential veterinary feed additive development, where maintenance of normal rumen function is paramount.

Aibellin (151036-29-2) Quantitative Differentiation Evidence – Comparator‑Based Procurement Data


In Vitro Batch Culture: Aibellin Enhances Propionate and Reduces Methane Without Compromising Total VFA, Protozoal Survival, or Cellulolysis – Head‑to‑Head vs. Monensin

In batch culture experiments with mixed rumen microorganisms, aibellin at 12.5–25 mg/L enhanced propionate production and reduced methane output without significantly affecting total VFA concentration, protozoal survival, or cellulose digestion. Monensin at 5 mg/L produced similar effects on propionate and methane, but concomitantly decreased total VFA, protozoal numbers, and cellulolysis at this low concentration [1].

Rumen fermentation modification Propionate enhancement Methane mitigation

In Vivo Goat Model: Aibellin Increases Rumen Propionate Without Suppressing Total VFA or Fiber Digestibility – Head‑to‑Head vs. Monensin and Gramicidin D

When administered in feed to goats (16–18 kg BW) for 12 days, aibellin at 80 mg/d significantly increased the molar percentage of propionate in rumen fluid within 8 days, and the effect persisted for 10 days after cessation. Total VFA concentration, protozoal numbers, and NDF digestibility were not significantly depressed at this optimal dose (80 mg/d). In contrast, monensin at 30 mg/d and gramicidin D at 60 mg/d, dosed to achieve comparable propionate molar percentages, significantly decreased total VFA concentration and protozoal numbers [1].

Rumen fermentation modification In vivo propionate production Feed additive safety margin

Peptaibol Selectivity Differentiation: Aibellin vs. Alamethicin – Functional Consequences of Subtle Structural Variations

Alamethicin, a peptaibol that closely resembles aibellin in overall architecture, was tested in the same in vitro batch culture system at 7.5–15 mg/L. Alamethicin depressed methanogenesis but did not increase absolute propionate production; the apparent rise in propionate percentage was attributable to a reduction in total VFA. Moreover, alamethicin significantly decreased protozoal survival and cellulose digestion. Aibellin at its effective concentration range (12.5–25 mg/L) preserved all three parameters [1].

Peptaibol structure–activity relationship Cellulose digestion preservation Rumen fermentation selectivity

Structural Identity: Unique Primary Sequence and C‑Terminal Modification of Aibellin Correlate with Its Differentiated Biological Profile

Aibellin is a 20‑residue peptaibol containing a novel C‑terminal amino alcohol, (S)-2-[(2‑hydroxyethyl)amino]-1‑phenylethanol. It is the first reported peptaibol to possess two acidic amino acid residues (Glu-17 and Glu-18) in the C‑terminal region and a Phe residue at position 9 in the middle of the sequence [1]. These structural features clearly distinguish aibellin from alamethicin (which carries a phenylalaninol C‑terminus, a single acidic residue, and lacks the Phe‑9 substitution) and from other classic peptaibols [1]. The authors of the primary structural elucidation article and the in vitro comparison study both suggest that these unique structural elements may underlie the compound’s ability to modify rumen fermentation without deleterious effects on fiber digestion [1][2].

Peptaibol primary structure C‑terminal amino alcohol Antibiotic structure elucidation

Aibellin (CAS 151036-29-2) – High‑Value Research Scenarios and Industrial Application Pathways Supported by Direct Evidence


Targeted Rumen Fermentation Modulation in Dairy Science Research

Employ aibellin as a selective agent to increase ruminal propionate production and suppress methanogenesis without the confounding digestive side effects (depressed total VFA, reduced protozoal numbers, impaired cellulose digestion) observed with monensin or gramicidin D. Based on published data, effective in vitro dosing is 12.5–25 mg/L [1], and the optimal in vivo dose (goat model) is 80 mg/d in feed for 12 days [2]. This makes aibellin uniquely suited for experiments requiring clean interpretation of metabolic and microbial community shifts in the rumen.

Comparative Antibiotic Efficacy Studies in Animal Nutrition

Use aibellin as a reference standard to benchmark novel rumen fermentation modifiers. Its well‑characterized head‑to‑head differentiation against the industry standards monensin and gramicidin D – with quantitative evidence of preserved total VFA and protozoal populations at effective doses [1][2] – enables rigorous evaluation of potential next‑generation feed additives.

Peptaibol Structure–Activity Relationship Investigations

Leverage the unique structural features of aibellin (novel C‑terminal amino alcohol, two acidic residues in the C‑terminus, internal Phe‑9 placement [3]) as a scaffold for probing the molecular determinants of selective rumen fermentation activity. Comparative functional data with alamethicin [1] provide a direct biological readout for engineered aibellin analogs.

Veterinary Feed Additive Development for Methane Mitigation

Exploit the demonstrated in vivo safety margin of aibellin – maintenance of NDF digestibility and protozoal numbers at the effective dose of 80 mg/d, with effects persisting 10 days post‑administration [2] – to design chronic dosing protocols for methane abatement strategies in ruminants, an application space where monensin and gramicidin D are limited by their digestive side effects.

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